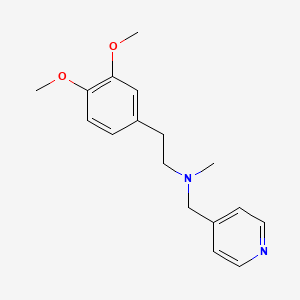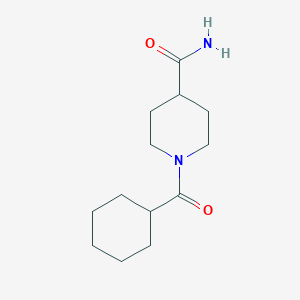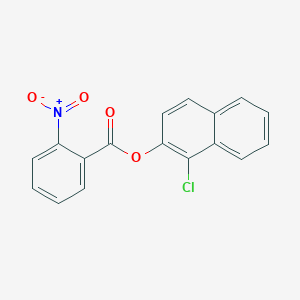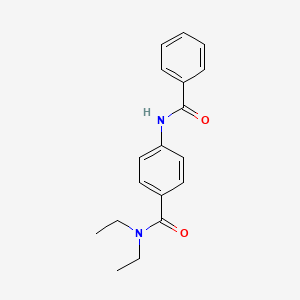
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, also known as DCPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research in this area may lead to new discoveries and advancements in fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it has been found to inhibit the activity of certain enzymes and proteins in cells, leading to its anti-inflammatory and anti-tumor properties. 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has also been found to disrupt the cell membrane of certain insects, leading to its insecticidal properties.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have various biochemical and physiological effects, depending on its concentration and the system in which it is used. In cells, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to inhibit the activity of certain enzymes and proteins, leading to a decrease in inflammation and tumor growth. In insects, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to disrupt the cell membrane, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is its potential for use in the development of new drugs and materials. However, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is also toxic at high concentrations, making it difficult to work with in certain settings. Additionally, the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, making it difficult to predict its effects in different systems.
Zukünftige Richtungen
Further research in the area of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde may lead to new discoveries and advancements in various fields. In medicine, future research may focus on the development of new drugs based on the anti-inflammatory and anti-tumor properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In agriculture, future research may focus on the development of new pesticides based on the insecticidal properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. In materials science, future research may focus on the development of new materials based on the properties of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde. Additionally, further research may be needed to fully understand the mechanism of action of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde and its effects in different systems.
Synthesemethoden
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde can be synthesized through various methods, including the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetyl chloride in the presence of a base, or the reaction of 2,4-dichlorophenylhydrazine with 2-chloroacetaldehyde in the presence of a catalyst. These methods have been studied and optimized for yield and purity, allowing for the production of 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde on a larger scale.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases. In agriculture, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use as a pesticide, as it has been found to have insecticidal properties. In materials science, 5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been studied for its potential use in the development of new materials, such as polymers and coatings.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-15)14-11/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHNSMCZGBOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)





![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)

![2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
